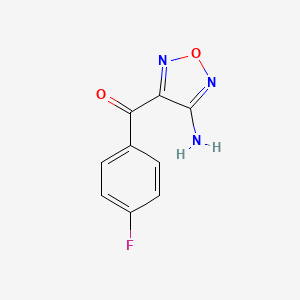![molecular formula C17H13FN2O2 B7816477 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid](/img/structure/B7816477.png)
4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid is a quinoline derivative with a fluorine atom and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid typically involves the following steps:
Formation of 6-Fluoro-2-methylquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.
Amination Reaction: The 6-Fluoro-2-methylquinoline is then reacted with an appropriate amine, such as 4-aminobenzoic acid, under conditions that promote the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: The quinoline ring can be reduced to form simpler derivatives.
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Fluorinated quinolines with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid has shown potential as a biological probe. Its fluorescence properties can be utilized in imaging and tracking biological processes.
Medicine: This compound has been studied for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, it can be used as a precursor for the synthesis of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
6-Fluoroquinoline: Similar structure but lacks the amino group.
2-Methylquinoline: Similar core structure but without the fluorine atom.
4-Aminobenzoic Acid: Similar amino group but lacks the quinoline ring.
Uniqueness: 4-[(6-Fluoro-2-methylquinolin-4-yl)amino]benzoic acid is unique due to the combination of the quinoline ring, fluorine atom, and carboxylic acid group. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-[(6-fluoro-2-methylquinolin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-16(14-9-12(18)4-7-15(14)19-10)20-13-5-2-11(3-6-13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBRROMGLWTZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B7816403.png)


![N-[(Acetylamino)(3,4-diethoxyphenyl)methyl]acetamide](/img/structure/B7816429.png)
![N-[(Acetylamino)(2-hydroxy-5-nitrophenyl)methyl]acetamide](/img/structure/B7816433.png)
![3-(Chloromethyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole](/img/structure/B7816448.png)

![4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione](/img/structure/B7816453.png)
![5-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE](/img/structure/B7816456.png)




